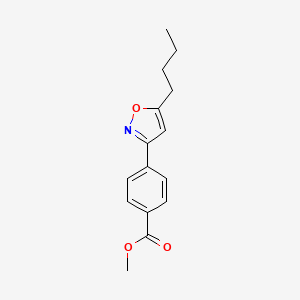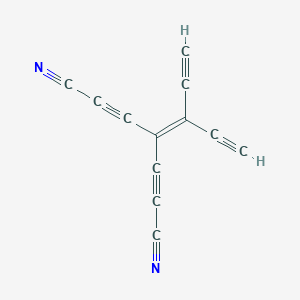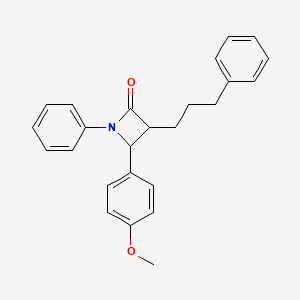![molecular formula C19H12ClF3N2O B14209593 N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 824952-94-5](/img/structure/B14209593.png)
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound with significant applications in various fields. This compound is characterized by the presence of a chloropyridinyl group, a phenyl group, and a trifluoromethyl group attached to a benzamide structure. Its unique chemical structure imparts specific properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Acid Chloride: The starting material, 2-(trifluoromethyl)benzoic acid, is reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with 2-(6-chloropyridin-3-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-pyridin-2-ylbenzamide: This compound shares a similar benzamide structure but lacks the trifluoromethyl group.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound has a similar chloropyridinyl group but differs in the rest of the structure.
Uniqueness
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
824952-94-5 |
|---|---|
Molekularformel |
C19H12ClF3N2O |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H12ClF3N2O/c20-17-10-9-12(11-24-17)13-5-2-4-8-16(13)25-18(26)14-6-1-3-7-15(14)19(21,22)23/h1-11H,(H,25,26) |
InChI-Schlüssel |
WDCYTFZEUZURBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)


![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)



![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
